Prop-2-en-1-yl 4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact withDNA and topoisomerase II . This interaction can lead to DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Mode of Action
It is known that thiazole derivatives can exhibit anti-inflammatory activity . This suggests that the compound may interact with its targets to modulate inflammatory responses.
Biochemical Pathways
Given the potential anti-inflammatory activity of thiazole derivatives , it is possible that this compound may affect pathways related to inflammation and pain perception.
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and density, which can influence its bioavailability, are documented .
Result of Action
Based on the known effects of thiazole derivatives, it is possible that this compound could cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Prop-2-en-1-yl 4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl 4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate: Known for its unique combination of functional groups.
4-Methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate: Lacks the prop-2-en-1-yl group, leading to different chemical properties.
Prop-2-en-1-yl 4-methyl-2-{[(phenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate: Lacks the methyl group on the phenoxy ring, affecting its biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
prop-2-enyl 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-4-9-22-16(21)15-12(3)18-17(24-15)19-14(20)10-23-13-7-5-11(2)6-8-13/h4-8H,1,9-10H2,2-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBWGDJUBYIEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=C(S2)C(=O)OCC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.